1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3 and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Agents
- A study reported the synthesis of novel pyrazole derivatives with potent antimicrobial and anticancer activities. These compounds include 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, indicating the potential use of such derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of N-fused Heterocycle Products
- Another research focused on the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method proved useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Inhibition of Cancer Cell Growth
- Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives found that these compounds could inhibit the growth of A549 lung cancer cells. Specifically, compounds with 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects, highlighting the potential of these derivatives in cancer therapy (Zhang et al., 2008).
Synthesis under Ultrasound Irradiation
- A study explored the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, achieving high regioselectivity and significant reduction in reaction times. This method highlights an efficient approach for synthesizing pyrazole derivatives (Machado et al., 2011).
Molecular Structure and Antimicrobial Activity
- The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized for its molecular structure and antimicrobial activities, emphasizing the pharmacological importance of such compounds (Achutha et al., 2017).
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-10-9(13)7-14-15(10)11-6-4-3-5-8(11)12;/h3-7H,2,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILMBSOKXXLABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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